
Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate: is a synthetic organic compound known for its vibrant color and utility in various industrial applications. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is commonly used as a dye in textiles, food, and cosmetics due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-dichloroaniline in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-(diethylamino)-o-toluidine under alkaline conditions to produce the azo dye.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product while minimizing by-products.
化学反応の分析
Types of Reactions:
Oxidation: Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines, which can further participate in various chemical reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Electrophilic reagents like chlorine or nitric acid are used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: In chemistry, Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate is used as a pH indicator and a reagent in various analytical techniques due to its color-changing properties.
Biology: The compound is employed in biological staining to highlight specific structures in cells and tissues, aiding in microscopic analysis and research.
Medicine: While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is widely used as a dye in textiles, food, and cosmetics. Its stability and vibrant color make it a popular choice for coloring fabrics, food products, and personal care items.
作用機序
The primary mechanism of action of Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate involves its interaction with light and its ability to absorb specific wavelengths, resulting in its characteristic color. The azo group (-N=N-) plays a crucial role in this process, as it allows for the delocalization of electrons across the aromatic rings, enhancing the compound’s chromophoric properties.
類似化合物との比較
- Sodium 2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)benzenesulphonate
- Sodium 2,5-dichloro-4-((4-(dimethylamino)-o-tolyl)azo)benzenesulphonate
- Sodium 2,5-dichloro-4-((4-(diethylamino)-p-tolyl)azo)benzenesulphonate
Comparison: While these compounds share similar structures and properties, Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate is unique due to its specific substitution pattern on the aromatic rings, which influences its color and stability. The presence of the diethylamino group enhances its solubility and interaction with various substrates, making it a preferred choice in certain applications.
特性
CAS番号 |
85188-09-6 |
|---|---|
分子式 |
C17H18Cl2N3NaO3S |
分子量 |
438.3 g/mol |
IUPAC名 |
sodium;2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C17H19Cl2N3O3S.Na/c1-4-22(5-2)12-6-7-15(11(3)8-12)20-21-16-9-14(19)17(10-13(16)18)26(23,24)25;/h6-10H,4-5H2,1-3H3,(H,23,24,25);/q;+1/p-1 |
InChIキー |
NURCUAFFHLSXNJ-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


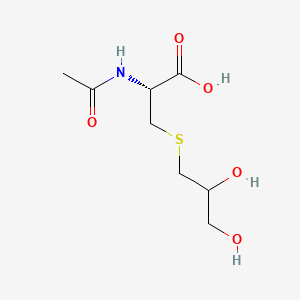


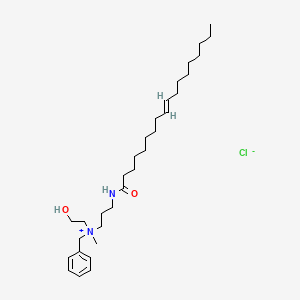

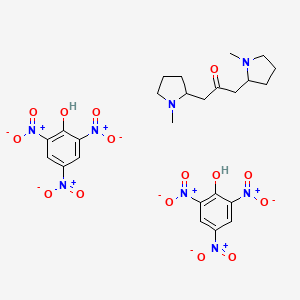

![Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione](/img/structure/B12694809.png)

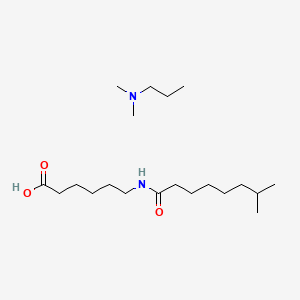

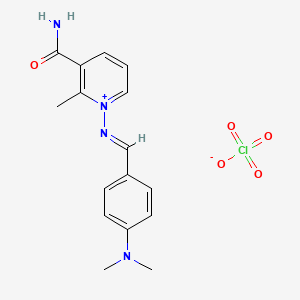

![2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol](/img/structure/B12694865.png)
